molecular formula C20H20FKN6O5 B563621 Raltegravir-d3 Potassium Salt CAS No. 1246816-98-7

Raltegravir-d3 Potassium Salt

Número de catálogo: B563621
Número CAS: 1246816-98-7
Peso molecular: 485.532
Clave InChI: IFUKBHBISRAZTF-NXIGQQGZSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Raltegravir-d3 Potassium Salt is a labeled derivative of the antiretroviral drug raltegravir. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of raltegravir. The compound is a potent inhibitor of human immunodeficiency virus (HIV) integrase, an enzyme essential for the viral replication process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Raltegravir-d3 Potassium Salt involves multiple steps, starting with the preparation of the core structure of raltegravir. The final step involves the incorporation of deuterium atoms to produce the deuterated version, Raltegravir-d3, and the conversion to its potassium salt form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solid self-microemulsifying drug delivery systems (S-SMEDDS) to improve the dissolution properties of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Raltegravir-d3 Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted analogs .

Aplicaciones Científicas De Investigación

Pharmacological Applications

HIV Treatment
Raltegravir-d3 potassium salt serves as an effective treatment option for HIV-1 infection. It is particularly noted for its ability to inhibit the integrase enzyme, which is crucial for the viral replication process. Clinical studies have demonstrated its efficacy in both treatment-naïve and treatment-experienced patients, showing a favorable safety profile compared to other antiretroviral therapies .

Pharmacokinetics Studies
The deuterated form allows for advanced pharmacokinetic studies. The use of this compound in these studies helps in understanding drug metabolism pathways and interactions without the interference of endogenous substances. For instance, research has shown that the glucuronidation of raltegravir primarily occurs through uridine diphosphate glucuronosyltransferase enzymes, leading to the formation of raltegravir glucuronide .

Research Applications

Metabolic Pathway Elucidation
this compound is utilized in metabolic studies to trace the metabolic fate of raltegravir in human subjects. The incorporation of deuterium allows for precise tracking using mass spectrometry techniques. Studies have reported that approximately 95% of the radioactivity from a single dose was recovered in urine and feces, with only 8-11% excreted unchanged .

Case Study: Drug Interaction Analysis
In a study assessing drug-drug interactions, this compound was combined with various medications to evaluate potential interactions. Results indicated that co-administration with certain drugs like amitriptyline could decrease the metabolism of raltegravir, demonstrating its utility in understanding pharmacological interactions .

Data Tables

Study Type Findings
Clinical EfficacyRaltegravir has shown high efficacy rates in achieving viral suppression in both naïve and experienced patients .
PharmacokineticsPeak plasma concentration observed at 1 hour post-dose; rapid clearance with 83% recovery in urine and feces .
Drug Interaction StudiesCo-administration with amitriptyline resulted in decreased metabolism of raltegravir, indicating significant drug interaction potential .

Actividad Biológica

Raltegravir-d3 Potassium Salt is a deuterated derivative of the antiretroviral drug Raltegravir, primarily utilized in scientific research to study HIV treatments. Its biological activity centers on its role as a potent inhibitor of the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host cell's genome. By inhibiting this enzyme, Raltegravir-d3 effectively disrupts the HIV replication cycle, making it a significant tool in HIV research and drug development.

This compound functions as an HIV-1 integrase inhibitor . The mechanism involves blocking the activity of the integrase enzyme, preventing the integration of viral DNA into the host genome. This action disrupts cellular processes, affecting gene expression and metabolism within infected cells. Consequently, it leads to decreased viral load and improved immune function among patients undergoing antiretroviral therapy.

Comparative Mechanism with Other Antiretrovirals

Compound NameMechanism of ActionUnique Features
RaltegravirHIV-1 integrase inhibitorNon-deuterated form; widely used clinically
DolutegravirHIV-1 integrase inhibitorEnhanced potency and longer half-life
ElvitegravirHIV-1 integrase inhibitorOften used in combination therapies
Raltegravir-d3HIV-1 integrase inhibitorDeuterated form enhances stability

Pharmacokinetics

The pharmacokinetic profile of Raltegravir-d3 is crucial for understanding its efficacy and safety. Studies indicate that it has a favorable long-term efficacy profile, particularly in treatment-naïve patients. For instance, a clinical trial demonstrated that after 240 weeks, 42% of patients treated with Raltegravir had viral loads below 50 copies/mL, compared to only 20% in the placebo group .

Absorption and Metabolism

Raltegravir-d3 is primarily metabolized via glucuronidation by UGT1A1 enzymes. The compound exhibits rapid clearance from the plasma, with most radioactivity eliminated through urine and feces within 24 hours post-administration . Notably, polymorphisms in UGT1A1 can affect drug metabolism, leading to variations in plasma concentrations among individuals .

Long-term Efficacy Study

A pivotal study involving 1012 patients assessed the long-term efficacy of Raltegravir over five years. The results indicated significant reductions in viral load among those treated with Raltegravir compared to placebo:

  • Viral Load <50 copies/mL: 51% (Raltegravir) vs. 22% (Placebo)
  • Mean CD4 Count Increase: 164 cells/μL (Raltegravir) vs. 63 cells/μL (Placebo)

These findings underscore the compound's effectiveness as part of an antiretroviral regimen .

Interaction Studies

Research has highlighted significant interactions between Raltegravir-d3 and other compounds, particularly those affecting its pharmacokinetics. Co-administration with antacids or proton-pump inhibitors can alter absorption due to changes in gastric pH, while interactions with divalent metals impact its biological disposition.

Research Applications

This compound is extensively used across various research fields:

  • Biochemistry: Investigating biochemical effects on cells and tissues.
  • Pharmacology: Conducting pharmacokinetic studies to evaluate drug efficacy.
  • Analytical Chemistry: Serving as a reference standard for studying antiretroviral drugs.

This compound's unique deuterated structure allows for more precise analytical studies compared to its non-deuterated counterparts.

Propiedades

Número CAS

1246816-98-7

Fórmula molecular

C20H20FKN6O5

Peso molecular

485.532

Nombre IUPAC

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxo-1-(trideuteriomethyl)pyrimidin-5-olate

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1/i4D3;

Clave InChI

IFUKBHBISRAZTF-NXIGQQGZSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Sinónimos

N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-d3 Potassium Salt; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raltegravir-d3 Potassium Salt
Reactant of Route 2
Reactant of Route 2
Raltegravir-d3 Potassium Salt
Reactant of Route 3
Reactant of Route 3
Raltegravir-d3 Potassium Salt
Reactant of Route 4
Reactant of Route 4
Raltegravir-d3 Potassium Salt
Reactant of Route 5
Reactant of Route 5
Raltegravir-d3 Potassium Salt
Reactant of Route 6
Reactant of Route 6
Raltegravir-d3 Potassium Salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.